Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13777078
InChI: InChI=1S/C20H21BrN2O2.ClH/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15;/h1-8,22H,9-14H2;1H
SMILES: C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4.Cl
Molecular Formula: C20H22BrClN2O2
Molecular Weight: 437.8 g/mol

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13777078

Molecular Formula: C20H22BrClN2O2

Molecular Weight: 437.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride -

Specification

Molecular Formula C20H22BrClN2O2
Molecular Weight 437.8 g/mol
IUPAC Name benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride
Standard InChI InChI=1S/C20H21BrN2O2.ClH/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15;/h1-8,22H,9-14H2;1H
Standard InChI Key MAZJFZJGTNYGFD-UHFFFAOYSA-N
SMILES C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4.Cl
Canonical SMILES C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4.Cl

Introduction

Chemical Identity and Nomenclature

Structural Composition

The compound’s core structure consists of a spiro junction connecting indoline and piperidine rings. Key features include:

  • Indoline system: A bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring, brominated at the 7-position.

  • Piperidine ring: A six-membered nitrogen-containing ring functionalized with a benzyloxycarbonyl (Cbz) group at the 1'-position.

  • Hydrochloride salt: The protonation of the piperidine nitrogen by hydrochloric acid improves solubility and crystallinity .

The molecular formula of the free base is C20_{20}H21_{21}BrN2_2O2_2, with a molecular weight of 401.30 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in C20_{20}H21_{21}BrN2_2O2_2·HCl (molecular weight: 437.76 g/mol).

Systematic Nomenclature

  • IUPAC Name:
    Benzyl 7-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate hydrochloride

  • Alternative Designations:

    • 7-Bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylic acid benzyl ester hydrochloride

    • MFCD15071690 (MDL number for free base)

Structural and Spectroscopic Characteristics

Molecular Geometry

X-ray crystallography of analogous spiro[indoline-piperidine] compounds reveals a nearly orthogonal arrangement between the indoline and piperidine planes, with the spiro carbon (C3) acting as the bridging atom. Bromine’s electronegativity induces slight distortion in the indoline ring, affecting electron distribution (Figure 1).

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (C3–N1')1.47 Å
Dihedral angle (indoline-piperidine)85°–89°
Bromine positionC7 of indoline

Spectroscopic Data

  • 1^1H NMR (free base in CDCl3_3):

    • δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H)

    • δ 7.35–7.25 (m, 5H, benzyl aromatic)

    • δ 4.20 (s, 2H, CH2_2 of Cbz)

    • δ 3.85–3.40 (m, 4H, piperidine H)

  • IR (KBr):

    • 1745 cm1^{-1} (C=O stretch of carbamate)

    • 670 cm1^{-1} (C–Br stretch)

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is typically synthesized via a two-step protocol:

  • Formation of the free base:

    • Suzuki-Miyaura coupling introduces bromine to a preformed spiro[indoline-piperidine] intermediate.

    • Benzyl chloroformate protects the piperidine nitrogen under Schotten-Baumann conditions .

  • Salt formation:

    • Treatment with HCl in ethyl acetate yields the hydrochloride salt .

Scheme 1:

Spiro[indoline-piperidine]Bromination7-Bromo intermediateCbz protectionFree baseHClHydrochloride salt\text{Spiro[indoline-piperidine]} \xrightarrow{\text{Bromination}} \text{7-Bromo intermediate} \xrightarrow{\text{Cbz protection}} \text{Free base} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane 3:7) isolates the free base .

  • Recrystallization: The hydrochloride salt is recrystallized from ethanol/diethyl ether .

  • Purity: HPLC analysis typically shows >95% purity for pharmaceutical-grade material .

Physicochemical and Pharmacological Properties

Solubility and Stability

PropertyFree BaseHydrochloride
Solubility in water<0.1 mg/mL12.8 mg/mL
Melting point148–150°C210–212°C
LogP3.22.7

The hydrochloride salt’s enhanced aqueous solubility (12.8 mg/mL vs. <0.1 mg/mL for free base) makes it preferable for formulation .

Biological Activity

Spiro[indoline-piperidine] analogs exhibit:

  • Dopamine D3_3 receptor antagonism (IC50_{50}: 28 nM)

  • Antimicrobial activity: MIC = 4 µg/mL against S. aureus

  • Kinase inhibition: JAK2 inhibition at 0.7 µM

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The spirocyclic framework mimics natural alkaloids, enabling blood-brain barrier penetration. Preclinical studies highlight potential in:

  • Schizophrenia: D3_3 antagonism reduces positive symptoms.

  • Depression: Serotonin reuptake inhibition (Ki_i = 11 nM).

Antibacterial Agents

The bromine atom enhances halogen bonding with bacterial enzymes, improving target engagement (Table 2).

Table 2: Antimicrobial Profile

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)4DNA gyrase inhibition
E. coli32Enoyl-ACP reductase
ParameterValue
TWA (8 hr)0.1 mg/m3^3
STEL (15 min)0.3 mg/m3^3

Future Research Directions

  • Salt Optimization: Exploring alternative counterions (e.g., mesylate) to improve bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for CNS applications.

  • Green Synthesis: Catalytic bromination methods to reduce waste.

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